molecular formula C13H16ClNO2 B2902368 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2490374-84-8

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2902368
CAS No.: 2490374-84-8
M. Wt: 253.73
InChI Key: ZCGSVZSJVQBHHH-UHFFFAOYSA-N
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Description

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 1628783-92-5 . It is a white to yellow solid and has a molecular weight of 177.63 .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of spirocyclic oxetanyl nitriles . At room temperature, only AlCl3 and FeCl3 showed a notable catalytic activity: 40–50% conversion .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid with a molecular weight of 177.63 . It has a storage temperature of 2-8 C .

Mechanism of Action

The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

It is known that bicyclo[3.1.1]heptanes, a class of compounds to which it belongs, have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that the compound was synthesized by reduction of spirocyclic oxetanyl nitriles

Properties

IUPAC Name

5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGSVZSJVQBHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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